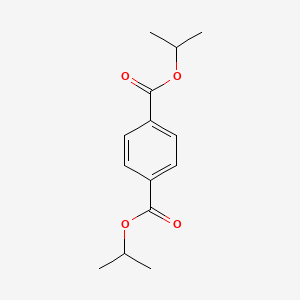

Diisopropyl terephthalate

概要

説明

Diisopropyl terephthalate is a chemical compound with the molecular formula C14H18O4 . It has an average mass of 250.290 Da and a monoisotopic mass of 250.120514 Da . It is also known by other names such as 1,4-Benzenedicarboxylic acid, bis(1-methylethyl) ester, and 1,4-Bis(1-methylethyl) 1,4-benzenedicarboxylate .

Physical And Chemical Properties Analysis

Diisopropyl terephthalate has an average mass of 250.290 Da and a monoisotopic mass of 250.120514 Da . Further physical and chemical properties are not provided in the search results.

科学的研究の応用

1. Genetic Toxicology Testing

Diisopropyl terephthalate, though not explicitly mentioned, can be related to studies on similar compounds like Di(2‐ethylhexyl) terephthalate (DEHT). DEHT, used as a plasticizer in polymeric materials, has been tested for genotoxicity. It has been found to be non-genotoxic, similar to its isomeric relative DEHP, in various assays including Ames Salmonella bacterial mutagenicity assay and Chinese hamster ovary cell mutagenicity assay (Barber, 1994).

2. Application in Sodium Ion Batteries

Terephthalate derivatives, like sodium terephthalate, have been synthesized and evaluated as anode materials for sodium ion batteries. They exhibit promising electrochemical performance, such as minimal capacity fading over numerous cycles, making them suitable candidates for use in battery technology (Park et al., 2012).

3. Sonochemical Studies

Terephthalate ions are integral to sonochemical studies, particularly in the terephthalate dosimeter, a tool used for measuring hydroxyl radical production. Research has shown that hydroxyl radicals add to terephthalate ions, leading to identifiable products that are useful in understanding the sonolysis of water (Fang et al., 1996).

4. Nucleating Agent in Polymer Processing

Compounds like dicyclohexyl-terephthalamide, closely related to diisopropyl terephthalate, are used as efficient nucleating agents in polymer processing, such as in isotactic polypropylene. They have shown the ability to form special supermolecular structures, enhancing mechanical properties like stiffness and toughness (Horváth et al., 2017).

5. Crystallization Studies in Polymers

Research on polyethylene terephthalate and its crystallization behavior under nonisothermal conditions provides insights into polymer science. This research aids in understanding the crystallization kinetics and the effects of cooling rates on polymers (Wasiak et al., 1999).

6. Biomedical Applications

Studies have explored the use of commercial polymers like polyethylene terephthalate for biomedical applications, particularly in soft tissue replacement. This research emphasizes the importance of polymers as biocompatible materials for medical implants (Puskas & Chen, 2004).

Safety and Hazards

The safety data sheet for a related compound, Diisopropyl methylphosphonate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

While specific future directions for Diisopropyl terephthalate are not mentioned in the search results, there is a growing interest in the biodegradation of plastics, including PET, due to environmental concerns . This suggests that future research may focus on the biodegradability of Diisopropyl terephthalate and its potential uses in sustainable practices.

作用機序

Target of Action

Diisopropyl terephthalate, like other phthalates, is primarily used as a plasticizer in various industries . The primary targets of diisopropyl terephthalate are the plastic products where it is used to increase their flexibility, transparency, and longevity . It is also known to interact with hormone synthesis, transport, and metabolism, thereby affecting the hormone balance of the organism .

Mode of Action

Diisopropyl terephthalate interacts with its targets by getting incorporated into the plastic products during their manufacturing process . It enhances the flexibility and durability of these products. In biological systems, it can interfere with endocrine functions by disrupting the normal hormonal balance .

Biochemical Pathways

It is known that phthalates, in general, can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . In the degradation of phthalates, phthalic acid is reported to be the intermediate product. The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated .

Pharmacokinetics

It is known that diisopropyl terephthalate is a water-insoluble compound

Result of Action

The primary result of the action of diisopropyl terephthalate is the increased flexibility and durability of plastic products . In biological systems, exposure to diisopropyl terephthalate can potentially lead to endocrine disruption and neurological disorders .

Action Environment

The action of diisopropyl terephthalate can be influenced by various environmental factors. For instance, its use and effectiveness as a plasticizer can be affected by the physical properties of the plastic products it is incorporated into . In biological systems, factors such as the organism’s overall health, age, and exposure to other chemicals can influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

dipropan-2-yl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9(2)17-13(15)11-5-7-12(8-6-11)14(16)18-10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUDSKSILZNHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214428 | |

| Record name | Terephthalic acid, diisopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6422-84-0 | |

| Record name | 1,4-Bis(1-methylethyl) 1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalic acid, diisopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalic acid, diisopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Naphthalenamine, 4-[(4-aminophenyl)azo]-](/img/structure/B1594426.png)

![4'-Nitro-[1,1'-biphenyl]-2-amine](/img/structure/B1594429.png)